1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a methoxy-naphthyl group and a sulfonyl group attached to the benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxy-Naphthyl Group: The methoxy-naphthyl group can be introduced through a nucleophilic substitution reaction using 4-methoxy-1-naphthyl halide.
Sulfonylation: The final step involves the sulfonylation of the benzimidazole derivative using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole
- 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-benzotriazole
- Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-3-piperidinecarboxylate
Uniqueness
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both methoxy-naphthyl and sulfonyl groups attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C20H18N2O3S/c1-13-10-17-18(11-14(13)2)22(12-21-17)26(23,24)20-9-8-19(25-3)15-6-4-5-7-16(15)20/h4-12H,1-3H3 |
InChI Key |
OZUQEGKEHHDUMM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Origin of Product |
United States |
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